molecular formula C17H19ClN2O B4810515 N-[1-(4-chlorophenyl)propyl]-N'-(2-methylphenyl)urea

N-[1-(4-chlorophenyl)propyl]-N'-(2-methylphenyl)urea

Cat. No.: B4810515
M. Wt: 302.8 g/mol
InChI Key: YSCYLYXBDDTEIB-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a urea functional group, which is bonded to a 4-chlorophenyl group and a 2-methylphenyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea typically involves the reaction of 4-chlorophenylpropylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a CRAC channel inhibitor, which could have implications in cellular signaling and immune response.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as CRAC channels. These channels play a crucial role in calcium signaling within cells. By inhibiting these channels, the compound can modulate cellular processes and potentially exert therapeutic effects. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to influence calcium signaling is a key aspect of its mechanism of action.

Comparison with Similar Compounds

N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-N’-(1-phenylethyl)urea: Similar structure but with a phenylethyl group instead of a propyl group.

    N-(4-chlorophenyl)-N’-(2-methylphenyl)thiourea: Contains a thiourea group instead of a urea group.

    N-(4-chlorophenyl)-N’-(3-fluoro-4-methylphenyl)urea: Similar structure but with a fluoro group in the 3-position of the methylphenyl group.

The uniqueness of N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea lies in its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-3-15(13-8-10-14(18)11-9-13)19-17(21)20-16-7-5-4-6-12(16)2/h4-11,15H,3H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCYLYXBDDTEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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